molecular formula C10H16N4O2 B12920169 6-Amino-1,3-diethyl-5-((methylimino)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 107710-69-0

6-Amino-1,3-diethyl-5-((methylimino)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12920169
CAS No.: 107710-69-0
M. Wt: 224.26 g/mol
InChI Key: WQDOEKLOFKTGKJ-UHFFFAOYSA-N
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Description

6-Amino-1,3-diethyl-5-((methylimino)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-diethyl-5-((methylimino)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea, followed by alkylation and subsequent cyclization to form the pyrimidine ring. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-diethyl-5-((methylimino)methyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-Amino-1,3-diethyl-5-((methylimino)methyl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-1,3-diethyl-5-((methylimino)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-hydroxy-6-methylpyrimidine
  • 2-Amino-6-methyl-4-pyrimidinol
  • 6-Methylisocytosine

Uniqueness

6-Amino-1,3-diethyl-5-((methylimino)methyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents and structural configuration. These features confer distinct chemical properties and biological activities, making it valuable for specialized applications in research and industry.

Properties

CAS No.

107710-69-0

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

6-amino-1,3-diethyl-5-(methyliminomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H16N4O2/c1-4-13-8(11)7(6-12-3)9(15)14(5-2)10(13)16/h6H,4-5,11H2,1-3H3

InChI Key

WQDOEKLOFKTGKJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=O)N(C1=O)CC)C=NC)N

Origin of Product

United States

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